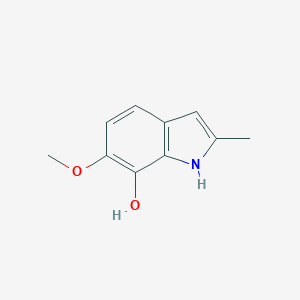

6-methoxy-2-methyl-1H-indol-7-ol

Description

6-Methoxy-2-methyl-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at position 7, a methoxy group at position 6, and a methyl group at position 2 on the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and receptor-binding properties. For example, 2-methyl-1H-indol-7-ol (CAS 354573-94-7) is noted as a pharmaceutical intermediate , and the addition of a 6-methoxy group likely modifies its physicochemical and biological behavior.

Properties

CAS No. |

135855-29-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

6-methoxy-2-methyl-1H-indol-7-ol |

InChI |

InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |

InChI Key |

JJMFXJDWWILGRF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)C(=C(C=C2)OC)O |

Canonical SMILES |

CC1=CC2=C(N1)C(=C(C=C2)OC)O |

Synonyms |

1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

*Calculated molecular weight based on substituent addition to 2-methyl-1H-indol-7-ol.

Structural and Functional Analysis

- For example, 6-methoxy-1H-indole-2-carboxylic acid exhibits antimicrobial activity attributed to its electron-withdrawing carboxyl group .

Synthetic Challenges :

- Introducing both a hydroxyl and methoxy group on adjacent positions (6 and 7) may require regioselective protection/deprotection steps, as seen in the synthesis of 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy derivatives .

- Alkylation at position 2 is a common strategy, as demonstrated in the preparation of 2-alkyl-7-methoxyindoles via nitroaryl intermediates .

Safety and Applications :

Research Findings and Gaps

- Antioxidant Potential: Evidence from triazole-substituted indoles (e.g., 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol) highlights the role of electron-donating groups (e.g., -OH, -OCH₃) in radical scavenging . This supports the hypothesis that 6-methoxy-2-methyl-1H-indol-7-ol may exhibit similar activity.

- Structural Characterization : Advanced techniques like HMBC and HSQC NMR, used for 6-methoxy-1H-indole-2-carboxylic acid , would be critical for confirming the structure of the target compound.

- Synthesis Gaps: No direct method for 6-methoxy-2-methyl-1H-indol-7-ol is reported; however, adapting routes from 2-alkyl-7-methoxyindoles or modifying 2-methyl-1H-indol-7-ol could be viable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.